3-isothiocyanatooxane
Description
Structure
3D Structure
Properties
CAS No. |
1342348-50-8 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-isothiocyanatooxane |
InChI |
InChI=1S/C6H9NOS/c9-5-7-6-2-1-3-8-4-6/h6H,1-4H2 |
InChI Key |
XBKLUKKDEKOWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N=C=S |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms in 3 Isothiocyanatooxane Chemistry
Mechanistic Pathways of Isothiocyanate Formation
The synthesis of 3-isothiocyanatooxane, like other isothiocyanates, can be achieved through several mechanistic routes. Key among these are the desulfuration of dithiocarbamates and reactions involving iminophosphorane intermediates.
The most common method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts, which are typically formed from the reaction of a primary amine with carbon disulfide in the presence of a base. nih.gov The subsequent desulfuration of the dithiocarbamate intermediate is a critical step that can proceed through various mechanisms, including those involving radical pathways.
The general mechanism for the formation of the dithiocarbamate salt is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide. nih.gov This is followed by deprotonation by a base to yield the dithiocarbamate salt. The subsequent desulfuration to form the isothiocyanate can be induced by a range of reagents. nih.gov
While many desulfuration reactions proceed through ionic pathways, certain conditions can promote radical mechanisms. For instance, the use of oxidizing agents like persulfate salts can initiate a single-electron transfer (SET) process, leading to the formation of a dithiocarbamate radical. chemrxiv.org This radical can then undergo further reactions, including fragmentation and loss of a sulfur atom, to ultimately yield the isothiocyanate. The proposed mechanism often involves the formation of a thiocyanate intermediate which then rearranges to the more stable isothiocyanate. chemrxiv.org
The nature of the desulfurating agent plays a pivotal role in dictating the reaction pathway. A variety of desulfurization agents have been employed, each with its own mechanistic nuances. nih.gov
Table 1: Common Desulfurating Agents for Dithiocarbamate Conversion to Isothiocyanates
| Reagent | General Scope | Reaction Time | Purification Method |
|---|---|---|---|
| Thiophosgene | Aromatic, Chiral | Varies | Column Chromatography |
| Triphosgene | Aryl | Varies | Column Chromatography |
| Claycop (clay-supported copper nitrate) | Wide Scope | Varies | Filtration |
| Hydrogen Peroxide | Non-chiral, Diisothiocyanates | Varies | Varies |
| Iodine | Wide Scope | Varies | Varies |
| Lead Nitrate | Varies | Varies | Varies |
| Ethyl Chloroformate | Varies | Varies | Varies |
| Cobalt(II) Chloride | Aromatic, Aliphatic | ~2.5 h | Column Chromatography |
| Copper(II) Sulfate | Alkyl, Aryl, Aromatic | ~3 h | - |
| Sodium Persulfate | Alkyl, Aryl, Amino Acid, Chiral | ≤4 h | Recrystallization |
This table is generated based on data from a review on isothiocyanate synthesis and may not be specific to this compound. nih.gov
An alternative and powerful method for the synthesis of isothiocyanates involves the tandem Staudinger/aza-Wittig reaction. researchgate.netmdpi.com This reaction sequence begins with the reaction of an organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, also known as an aza-ylide. wikipedia.orgnih.gov This is the Staudinger reaction.
The iminophosphorane is a key intermediate that can then undergo an aza-Wittig reaction with carbon disulfide. wikipedia.org The mechanism is analogous to the standard Wittig reaction, where the iminophosphorane acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. wikipedia.org This leads to the formation of a betaine-like intermediate, which subsequently collapses to form the isothiocyanate and a phosphine sulfide byproduct (e.g., triphenylphosphine sulfide). thieme-connect.com
This method is particularly useful for the synthesis of a wide range of isothiocyanates, including chiral ones, under mild conditions. nih.gov The formation of the iminophosphorane can often be performed in situ, followed by the addition of carbon disulfide to complete the synthesis in a one-pot fashion. thieme-connect.com
The choice of catalysts and reagents is critical in controlling the selectivity and efficiency of isothiocyanate formation. In the desulfuration of dithiocarbamates, the desulfurating agent can influence the reaction conditions required and the functional group tolerance. For example, the use of milder reagents like hydrogen peroxide or claycop can be advantageous when dealing with sensitive substrates. nih.gov The use of tosyl chloride allows for the in-situ generation of dithiocarbamate salts and their rapid conversion to isothiocyanates. nih.govorganic-chemistry.org
In the context of the Staudinger/aza-Wittig reaction, the nature of the phosphine can impact the rate of iminophosphorane formation. While triphenylphosphine is commonly used, other phosphines with different electronic and steric properties can be employed. The selectivity of the aza-Wittig step is generally high due to the specific reactivity of the iminophosphorane with the heterocumulene (carbon disulfide).
Mechanisms of Chemical Transformations Involving the this compound Moiety
The isothiocyanate group in this compound is a highly reactive functional group that readily participates in a variety of chemical transformations, most notably nucleophilic additions and rearrangement reactions.
The carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and is therefore susceptible to attack by nucleophiles. nih.gov This is the most characteristic reaction of isothiocyanates. A wide range of nucleophiles, including amines, alcohols, and thiols, can add to the C=S double bond. scribd.com
The mechanism of nucleophilic addition involves the attack of the nucleophile on the central carbon atom of the isothiocyanate group. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield the final addition product. scribd.com For example, the reaction with a primary amine yields a thiourea derivative, while reaction with an alcohol gives a thiocarbamate.
The reaction with thiols is of particular biological and chemical significance. Nucleophilic attack by a thiol on the isothiocyanate carbon leads to the formation of a dithiocarbamate. nih.gov An important feature of this reaction is its reversibility. nih.gov The dithiocarbamate can dissociate to regenerate the free isothiocyanate and the thiol. This reversibility allows for the transfer of the thiocarbamoyl group between different thiol-containing molecules, a process known as transthiocarbamoylation. nih.gov
Visible-light-mediated photoredox catalysis can also be employed to facilitate the nucleophilic addition of α-aminoalkyl radicals to isothiocyanates, leading to the formation of α-amino thioamides. organic-chemistry.org
Isothiocyanates can undergo various rearrangement reactions, often driven by the formation of more stable products. These rearrangements can involve the isothiocyanate group itself or substituents attached to the molecule.
One important class of rearrangements is the researchgate.netresearchgate.net-sigmatropic shift. For example, allyl isothiocyanates can undergo a thio-Claisen-type rearrangement. Similarly, propargyl thiocyanates can rearrange to form isothiocyanate-substituted allenes via a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net These allenes are versatile intermediates that can undergo subsequent reactions. researchgate.net
Acyl and thioacyl isothiocyanates can also participate in rearrangement reactions. For instance, acyl thiocyanates can rearrange to the more stable acyl isothiocyanates. acs.orgresearchgate.net These rearrangements often proceed through cyclic, zwitterionic transition states. acs.org The activation barriers for these rearrangements are influenced by the nature of the substituents. acs.org
The isomerization of alkyl thiocyanates (R-SCN) to alkyl isothiocyanates (R-NCS) is another well-studied rearrangement. proquest.com This isomerization can be intramolecular, proceeding through a cyclic transition state, especially for allylic systems. proquest.com The reaction can also be catalyzed, for example, by Lewis acids like zinc chloride. proquest.com
Information on the Chemical Transformations of this compound is Not Available in Published Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available research detailing the specific derivatization and chemical transformations of the compound This compound .
While the compound is listed in chemical catalogs, indicating its existence and potential commercial availability, there appear to be no published studies on its use in the synthesis of thiourea derivatives, the formation of thioamides, the construction of sulfur-containing heterocycles, or its application in developing organocatalysts and bifunctional derivatives. Furthermore, no research was found regarding its derivatization with amino acids and peptidomimetics.
The isothiocyanate functional group (-N=C=S) is a well-studied reactive moiety in organic chemistry. Generally, isothiocyanates are known to react with primary and secondary amines to form thiourea derivatives, and they serve as versatile building blocks for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. They are also utilized in the development of chiral organocatalysts and have been derivatized with amino acids for analytical purposes.
However, the user's request was for an article focusing solely on the chemical transformations of This compound . Without specific experimental data, reaction conditions, yields, and characterization of products derived from this particular starting material, it is impossible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. Creating such an article would require speculation and fabrication of data, which falls outside the scope of factual reporting based on verifiable research.
Therefore, the content for the requested sections and subsections on the derivatization and chemical transformations of this compound cannot be provided.
Advanced Spectroscopic Investigations of 3 Isothiocyanatooxane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis
NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 3-isothiocyanatooxane in solution. It provides profound insights into the molecule's connectivity, stereochemistry, and conformational dynamics.
¹H NMR and ¹³C NMR for Structural Elucidation Beyond Basic Identification
One-dimensional ¹H and ¹³C NMR spectra offer more than just basic confirmation of the this compound structure; they are crucial for detailed conformational analysis. The oxane ring exists predominantly in a chair conformation, meaning the isothiocyanate group at the C3 position can be either axial or equatorial.
In ¹H NMR, the chemical shift and multiplicity of the proton at C3 (H3) are highly informative. An axial H3 typically resonates at a higher field (lower ppm) compared to an equatorial H3 due to anisotropic shielding effects. Furthermore, the coupling constants (J-values) between H3 and the adjacent protons on C2 and C4 reveal its orientation. Large diaxial coupling constants (³J ≈ 8–13 Hz) would indicate an equatorial position for the isothiocyanate group, while smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2–5 Hz) would suggest an axial substituent.
¹³C NMR spectroscopy is particularly useful for identifying the isothiocyanate carbon (-N=C=S). This carbon typically appears in a characteristic chemical shift range of δ 125–140 ppm. However, the signal for the isothiocyanate carbon is often very broad and can be difficult to detect, a phenomenon described as "near-silence". glaserchemgroup.com This broadening is attributed to the structural flexibility and variable N-hybridization of the NCS group, which leads to efficient quadrupole relaxation. glaserchemgroup.com The chemical shifts of the oxane ring carbons are also sensitive to the substituent's orientation, providing complementary data for conformational assignment.
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| C3-H | ¹H | 3.5 - 4.5 | Chemical shift and multiplicity depend on axial/equatorial conformation. |
| Ring CH₂ | ¹H | 1.5 - 2.5 and 3.5 - 4.2 | Complex multiplets; protons adjacent to oxygen are downfield. |
| -N=C =S | ¹³C | 125 - 140 | Signal is often broad due to quadrupole relaxation. glaserchemgroup.com |
| C3 | ¹³C | 50 - 65 | Shift is influenced by the electronegativity of the NCS group. |
| C2, C4 | ¹³C | 30 - 45 | |
| C6 | ¹³C | 65 - 75 | Carbon adjacent to the ring oxygen. |
| C5 | ¹³C | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Complex this compound Analogs
For more complex analogs of this compound or when 1D spectra are ambiguous, two-dimensional (2D) NMR techniques are essential for unambiguous assignments and detailed stereochemical analysis. longdom.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom in the oxane ring. researchgate.netyoutube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the premier technique for determining the through-space proximity of protons, which is central to conformational and stereochemical analysis. researchgate.netmdpi.com For this compound, a NOESY spectrum can resolve the axial or equatorial orientation of the isothiocyanate group. For instance, if the isothiocyanate group is in the axial position, the H3 proton (now equatorial) would show NOE cross-peaks to the equatorial protons at C2 and C4. Conversely, an equatorial isothiocyanate group would result in the axial H3 proton showing strong NOE correlations to the other axial protons on the ring (e.g., at C5).
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Group Integrity
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and powerful method for confirming the presence and integrity of the key functional groups in this compound. cardiff.ac.uk
The most prominent and diagnostic feature in the IR and Raman spectra of this compound is the asymmetric stretching vibration of the -N=C=S group. wikipedia.org This mode gives rise to a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2050–2150 cm⁻¹. scispace.com Its high intensity is due to the large change in dipole moment during the vibration. This band is a definitive fingerprint for the isothiocyanate moiety. wikipedia.org
The oxane ring itself contributes several characteristic vibrations. The C-O-C asymmetric and symmetric stretching modes are expected in the fingerprint region, typically around 1100 cm⁻¹. C-H stretching vibrations from the methylene (B1212753) groups of the ring appear just below 3000 cm⁻¹. The integrity of the molecule can be monitored by the presence and position of these key bands. For example, hydrolysis of the isothiocyanate group to an amine would lead to the disappearance of the strong ~2100 cm⁻¹ band and the appearance of N-H stretching bands.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Strong, Sharp |
| Symmetric Stretch | -N=C=S | ~1350 | Weaker, often broad |
| C-H Stretch | Ring -CH₂- | 2850 - 2960 | Medium to Strong |
| C-O-C Asymmetric Stretch | Oxane Ring | 1070 - 1150 | Strong |
| C-C Stretch | Ring Skeleton | 800 - 1050 | Medium to Weak |
| Bending Mode | δ(NCS) | 450 - 500 | Medium |
Chiroptical Studies (e.g., Circular Dichroism) for Absolute Configuration Determination of Chiral this compound Analogs
When the this compound molecule is chiral (e.g., due to other substituents on the ring), its absolute configuration (R or S) can be determined using chiroptical techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). spectroscopyeurope.commtoz-biolabs.com
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, while complex, provides a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted computationally using quantum chemical methods, such as Density Functional Theory (DFT). spectroscopyeurope.comunibe.ch
The process involves:
Calculating the theoretical low-energy conformations of both the R and S enantiomers.
Computing the theoretical VCD or ECD spectrum for each enantiomer.
Comparing the experimental spectrum with the two calculated spectra. A match in the sign and relative intensity of the key bands allows for an unambiguous assignment of the absolute configuration of the chiral analog in solution. spectroscopyeurope.comnih.gov
Theoretical and Computational Studies of 3 Isothiocyanatooxane
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate its electronic structure, reactivity, and thermodynamic stability.
Density Functional Theory (DFT) for Ground State Properties and Reaction Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-isothiocyanatooxane, DFT calculations could provide valuable insights into its ground state properties, such as its optimized geometry, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. Furthermore, DFT can be employed to calculate reaction energies, offering predictions about the thermodynamics of reactions involving this compound. At present, no published studies have reported these parameters for this compound.
Ab initio Methods for High-Accuracy Calculations on this compound
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be instrumental in refining the understanding of the electronic structure and energetics of this compound. To date, such high-accuracy computational data for this specific molecule has not been reported in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations of this compound would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional structures and the dynamics of their interconversion. Such studies are crucial for understanding how the molecule behaves in different environments, such as in solution or in the presence of biological macromolecules. Currently, there are no available MD simulation studies focused on this compound.
Molecular Docking Studies for Elucidating Binding Interactions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Protein-Ligand Interactions and Binding Affinity Predictions
Through molecular docking, it would be possible to predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site of a protein. Furthermore, scoring functions associated with docking algorithms can provide an estimation of the binding affinity, helping to prioritize potential drug candidates. No such protein-ligand interaction studies or binding affinity predictions for this compound are currently available.
Identification of Potential Molecular Targets
Inverse docking or screening of this compound against a library of known protein structures could help in the identification of its potential molecular targets in biological systems. This approach is valuable for understanding the potential therapeutic applications or toxicological profile of a compound. As of now, the potential molecular targets of this compound have not been explored through computational methods.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools in modern drug discovery and chemical biology. These computational techniques are used to analyze, predict, and optimize the biological activities of chemical compounds by correlating their structural or physicochemical properties with their observed activities. For novel compounds like this compound and its analogs, these methods can accelerate the identification of promising candidates for further experimental investigation.
A cheminformatics analysis of a library of this compound analogs would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: These describe the atomic connectivity within the molecule, including information on branching, size, and shape.
Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic descriptors: These relate to the electronic structure of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which can be important for receptor-ligand interactions.
3D descriptors: These capture the three-dimensional arrangement of atoms in space, including molecular shape and volume.
Once these descriptors are calculated for a set of this compound analogs with known biological activity (e.g., inhibitory concentration against a specific enzyme), a QSAR model can be developed. The goal of QSAR is to create a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.gov This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. researchgate.net
A general QSAR model can be represented by the equation:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of this compound analogs with accurately measured biological activities is required. This set is typically divided into a training set for model building and a test set for external validation.
Descriptor Calculation and Selection: A large number of descriptors are calculated, and then a subset of the most relevant descriptors is selected to avoid overfitting the model.
Model Building: A statistical or machine learning method is used to establish the relationship between the selected descriptors and the biological activity using the training set.
Model Validation: The predictive power of the model is assessed using both internal validation (e.g., cross-validation) and external validation with the test set. A reliable QSAR model should have high statistical correlation and low prediction error. mdpi.com
For this compound analogs, a QSAR study could reveal key structural features that influence their biological activity. For instance, the model might indicate that increasing the lipophilicity at a certain position of the oxane ring enhances activity, while the presence of a bulky substituent at another position is detrimental. Such insights are invaluable for the rational design of new, more potent analogs. mdpi.com
| Descriptor Type | Examples | Potential Relevance for this compound Analogs |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |
| Physicochemical | LogP, Polar Surface Area (PSA), Molecular Weight | Influences solubility, membrane permeability, and overall ADME properties. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the reactivity and ability to participate in intermolecular interactions. |
| 3D | Molecular Shape Indices, Sterimol Parameters | Describes the steric requirements for binding to a biological target. |
Computational Prediction of Spectroscopic Signatures
Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, providing valuable information for their structural characterization. For a novel compound like this compound, computational prediction of its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), can aid in its identification and structural elucidation, especially when experimental data is scarce.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. acs.org The process typically involves:
Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation. For a flexible molecule like this compound, a conformational search is necessary to identify the lowest energy conformers.
Magnetic Shielding Calculation: For each stable conformer, the magnetic shielding tensors of all nuclei are calculated using methods like Gauge-Independent Atomic Orbital (GIAO).
Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers.
For this compound, the predicted ¹H NMR spectrum would show signals for the protons on the oxane ring. The chemical shifts and coupling constants of these protons would be influenced by their stereochemical environment, including their axial or equatorial positions and their proximity to the electronegative oxygen atom and the isothiocyanate group. The predicted ¹³C NMR spectrum would provide information about the carbon skeleton, with the carbon of the isothiocyanate group (-N=C=S) expected to have a characteristic chemical shift in the range of 120-140 ppm.
| Atom | Predicted ¹³C Chemical Shift Range (ppm) | Influencing Factors |
| C in -N=C=S | 120 - 140 | Electronic environment of the isothiocyanate group. |
| C adjacent to Oxygen | 60 - 80 | Electronegativity of the oxygen atom. |
| Other C in oxane ring | 20 - 40 | Ring conformation and substitution. |
Infrared (IR) Spectroscopy:
Computational methods can also simulate the IR spectrum of this compound by calculating its vibrational frequencies. The most prominent feature in the predicted IR spectrum would be the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which is expected to appear in the range of 2000-2200 cm⁻¹. nih.gov Other notable vibrations would include C-H stretching frequencies of the oxane ring (around 2850-3000 cm⁻¹) and C-O stretching vibrations (around 1050-1150 cm⁻¹).
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |
| -N=C=S asymmetric stretch | 2000 - 2200 | Strong |
| C-H stretch (oxane ring) | 2850 - 3000 | Medium to Strong |
| C-O stretch (oxane ring) | 1050 - 1150 | Strong |
Mass Spectrometry (MS):
While direct prediction of mass spectra is more complex, computational methods can be used to predict the accurate mass of the molecular ion of this compound, which is fundamental for its identification by high-resolution mass spectrometry. Furthermore, computational chemistry can be employed to study the fragmentation pathways of the molecule under mass spectrometric conditions, helping to interpret the observed fragment ions in the experimental spectrum.
Biological Activity Studies of 3 Isothiocyanatooxane and Its Analogs Mechanistic and in Vitro Focus
Anticancer Activity and Cellular Mechanisms of Action (In Vitro)
Isothiocyanates (ITCs) have been extensively studied for their chemopreventive properties. In vitro studies using various cancer cell lines have elucidated several key mechanisms through which these compounds exert their anticancer effects, including the induction of programmed cell death (apoptosis), inhibition of cellular proliferation, and modulation of enzymatic pathways critical to cancer progression.
A primary mechanism by which ITCs exhibit anticancer activity is through the induction of apoptosis. This programmed cell death is crucial for eliminating malignant cells. Studies have shown that ITCs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Key findings from in vitro research indicate that ITCs such as allyl-ITC (AITC) and benzyl-ITC (BITC) can disrupt the mitochondrial membrane potential in human promyelocytic leukemia (HL-60) cells. nih.govmdpi.com This disruption is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. Following mitochondrial destabilization, these ITCs activate multiple caspases, which are the executive enzymes of apoptosis. nih.govmdpi.com
Similarly, sulforaphane (SFN), a well-studied isothiocyanate, induces apoptosis in human cervical carcinoma (HeLa) and hepatocarcinoma (HepG2) cells. nih.gov Mechanistic studies revealed that SFN treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio further promotes mitochondrial dysfunction and culminates in the proteolytic activation of caspase-3 and the subsequent cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP). nih.gov Phenethyl isothiocyanate (PEITC) has also been shown to induce apoptosis in cervical cancer cells by perturbing mitochondrial function and activating caspase-3. academicjournals.org The induction of apoptosis is often visually confirmed by the appearance of nuclear condensation and DNA fragmentation in treated cells. nih.govmdpi.com
| Isothiocyanate Analog | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |
|---|---|---|---|
| Allyl-ITC (AITC) | HL-60 (Leukemia) | Disruption of mitochondrial membrane potential, activation of multiple caspases | nih.govmdpi.com |
| Benzyl-ITC (BITC) | HL-60 (Leukemia) | Disruption of mitochondrial membrane potential, activation of multiple caspases | nih.govmdpi.com |
| Sulforaphane (SFN) | HeLa (Cervical), HepG2 (Liver) | Downregulation of Bcl-2/Bcl-xL, upregulation of Bax, activation of caspase-3 | nih.gov |
| Phenethyl isothiocyanate (PEITC) | CaSki (Cervical) | Perturbation of mitochondrial function, activation of caspase-3, -8, and -9 | academicjournals.org |
| Iberin | A2780, OVCAR-3 (Ovarian) | Promotion of cell apoptosis via ROS accumulation | nih.gov |
Beyond inducing cell death, ITCs are potent inhibitors of cancer cell proliferation. This effect is often achieved by arresting the cell cycle at various checkpoints, preventing cancer cells from dividing and multiplying. Research has shown that even brief exposure to certain ITCs is sufficient to inhibit cell growth. nih.govmdpi.com
For instance, AITC, BITC, and PEITC have demonstrated rapid, time-independent inhibition of cell growth across various cancer cell lines, including those resistant to conventional drugs. nih.govmdpi.com Sulforaphane has been shown to significantly inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231) and cervical cancer cells (HeLa) in a dose-dependent manner. mdpi.com This inhibition is frequently linked to cell cycle arrest. Iberin, another ITC analog, was found to induce a G2-phase cell cycle arrest in ovarian cancer cells. nih.gov Further studies with a diverse set of ITC analogs confirmed a positive correlation between the inhibition of tubulin polymerization—a process essential for cell division—and arrest of the cell cycle in the G2/M phase. frontiersin.org
| Isothiocyanate Analog | Cancer Cell Line | IC50 Value / Effect | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | MCF-7 (Breast) | IC50 of 12.5 µM (24h) and 7.5 µM (48h) | mdpi.com |
| Allyl-ITC (AITC) | Cisplatin-Resistant Oral Cancer (CAR) | IC50 of ~30 µM (48h) | mdpi.com |
| Phenethyl isothiocyanate (PEITC) | CaSki (Cervical) | ~46.5% inhibition at 20 µM (24h) | nih.gov |
| Iberin | A2780, OVCAR-3 (Ovarian) | Inhibited cell proliferation and induced G2 cell cycle arrest | nih.gov |
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, play a significant role in inflammation and carcinogenesis. academicjournals.org The inhibition of COX-2 is a key target for cancer prevention. Several ITC analogs have been shown to modulate this pathway, although their mechanisms of action vary.
Some ITCs act by downregulating the expression of the COX-2 gene. Sulforaphane, for example, has been shown to down-regulate COX-2 expression at both the transcriptional and translational levels in human bladder cancer T24 cells by inhibiting the DNA-binding activity of the transcription factor NF-κB. nih.gov Similarly, PEITC has been observed to inhibit COX-2 expression in human gastric and colon cancer cells. nih.govmdpi.com Interestingly, some research suggests sulforaphane's primary effect is not on the COX-2 enzyme itself, but on the downstream enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which directly synthesizes the pro-inflammatory molecule PGE2. nih.gov In contrast, allyl isothiocyanate (AITC) does not appear to significantly modulate COX-2 directly.
More direct enzymatic inhibition has been demonstrated with novel synthetic ITC derivatives. Inspired by the structure of sulforaphane, certain derivatives have been engineered to be potent and highly selective inhibitors of the COX-2 enzyme over the COX-1 isoform, which is associated with maintaining normal physiological functions. nih.gov
| Isothiocyanate Analog | Target Enzyme | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Mechanism | Reference |
|---|---|---|---|---|---|
| Compound I1 (SFN analog) | COX-1 | 52.23 | 2611.5 | Direct Enzyme Inhibition | nih.gov |
| Compound I1 (SFN analog) | COX-2 | 0.020 | |||
| Compound I1c (SFN analog) | COX-1 | 64.56 | 2582.4 | Direct Enzyme Inhibition | nih.gov |
| Compound I1c (SFN analog) | COX-2 | 0.025 | |||
| Sulforaphane (SFN) | COX-2 | N/A | N/A | Downregulation of enzyme expression (via NF-κB inhibition) | nih.gov |
| Phenethyl isothiocyanate (PEITC) | COX-2 | N/A | N/A | Inhibition of enzyme expression | nih.govmdpi.com |
| Allyl isothiocyanate (AITC) | COX-2 | N/A | N/A | Does not significantly modulate COX-2 |
Antimicrobial and Antifungal Efficacy and Mechanisms (In Vitro)
In addition to their anticancer properties, isothiocyanates exhibit broad-spectrum antimicrobial and antifungal activities. In vitro studies have focused on their ability to kill or inhibit the growth of various pathogens and to disrupt microbial communities known as biofilms.
A key antimicrobial mechanism of ITCs is the disruption of the structural integrity of microbial cell membranes. This action compromises the cell's ability to maintain its internal environment, leading to the leakage of essential cellular components and ultimately, cell death. nih.gov
Studies have shown that AITC and PEITC alter the cell membrane integrity of bacteria such as E. coli and S. aureus. nih.gov The antimicrobial action of AITC has been compared to that of polymyxin B, an antibiotic known to target and disrupt bacterial membranes, causing leakage of metabolites. Electron microscopy has revealed that treatment with isothiocyanate-rich extracts can induce the formation of holes in the bacterial cell wall, leading to a progressive disorganization of the cytoplasm and eventual cell lysis. nih.gov In the case of fungi, butyl isothiocyanate (butylITC) was found to enhance the permeability of the cell membrane in Candida albicans, a common pathogenic yeast. nih.gov
| Isothiocyanate Analog | Microorganism | Observed Effect on Cell Membrane | Reference |
|---|---|---|---|
| Allyl-ITC (AITC) | E. coli, S. aureus | Altered membrane integrity, leakage of cellular substances | nih.gov |
| Phenethyl isothiocyanate (PEITC) | E. coli, S. aureus, P. aeruginosa | Altered membrane integrity | nih.gov |
| Benzyl-ITC (BITC) | S. enterica | Induced protrusions on the bacterial membrane, loss of integrity | nih.gov |
| Butyl isothiocyanate (butylITC) | Candida albicans | Enhanced cell membrane permeability, inhibited ergosterol biosynthesis | nih.gov |
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. This structure makes them notoriously resistant to conventional antimicrobial agents. Several ITCs have demonstrated the ability to inhibit the formation of biofilms or disrupt existing ones.
For example, sulforaphane exerts anti-biofilm activity against Pseudomonas aeruginosa, a bacterium known for forming resilient biofilms in clinical settings. nih.gov PEITC has also been shown to reduce the development of P. aeruginosa biofilms. nih.gov In the context of fungal pathogens, butyl isothiocyanate has been found to hamper biofilm development in Candida albicans. nih.gov This activity is significant as biofilm formation is a key virulence factor for C. albicans, contributing to its persistence and resistance to treatment. The mechanisms behind anti-biofilm activity are multifaceted and can include the inhibition of initial cell attachment, disruption of the biofilm matrix, or interference with the cell-to-cell communication systems (quorum sensing) that regulate biofilm formation. nih.gov
| Isothiocyanate Analog | Microorganism | Observed Anti-Biofilm Effect | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | Pseudomonas aeruginosa | Inhibits bacterial quorum sensing and exerts anti-biofilm activity | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | Reduces biofilm development | nih.gov |
| Butyl isothiocyanate (butylITC) | Candida albicans | Hampered biofilm development and inhibited biofilm formation | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity of the chemical compound “3-isothiocyanatooxane” within the requested contexts.
Extensive searches for studies on the antimicrobial effects, specific enzyme inhibition, and reactivity with biological nucleophiles of "this compound" did not yield any results. The scientific data necessary to populate the requested article sections on its activity against pathogens such as E. coli, S. aureus, or fungal species, its inhibition of non-cancer and non-antimicrobial related enzymes, or its covalent interactions with biomolecules are not present in the public domain accessible through the conducted searches.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" as per the provided outline. General information on the broader class of isothiocyanates is available but would not adhere to the strict focus on the specified compound.
Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “this compound.” This compound does not appear in chemical databases or peer-reviewed publications under this name. Therefore, it is not possible to generate an article on its future research directions and translational perspectives as requested.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-isothiocyanatooxane?
- Methodological Answer : The synthesis typically involves reacting 3-(trifluoromethyl)aniline with thiophosgene under controlled conditions. Key parameters include maintaining a temperature range of 0–5°C to prevent side reactions, using anhydrous solvents (e.g., dichloromethane), and ensuring stoichiometric equivalence of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Kinetic monitoring using TLC or HPLC ensures reaction completion.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with chemical shifts for the isothiocyanate group (~120–130 ppm in ¹³C NMR). Fourier-Transform Infrared Spectroscopy (FTIR) identifies the –N=C=S stretching vibration (~2050–2150 cm⁻¹). Mass spectrometry (ESI or EI-MS) confirms molecular weight and fragmentation patterns. Purity assessment requires HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of volatiles. Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician. Store the compound in airtight containers at –20°C, away from moisture and amines to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?
- Methodological Answer : Conduct iterative data triangulation:
- Compare experimental NMR/FTIR data with computational simulations (DFT or molecular modeling).
- Validate purity via elemental analysis or X-ray crystallography.
- Replicate reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts.
- Cross-reference with literature on structurally analogous isothiocyanates (e.g., trifluoromethylphenyl derivatives) .
Q. What strategies are recommended for designing kinetic studies of this compound in nucleophilic reactions?
- Methodological Answer :
- Use stopped-flow UV-Vis spectroscopy to monitor real-time thiourea formation with amines.
- Vary nucleophile concentration (pseudo-first-order conditions) to determine rate constants (k₂).
- Employ Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ).
- Control solvent polarity (e.g., DMSO vs. THF) to assess solvent effects on reactivity .
Q. How can this compound be leveraged in developing novel bioactive probes?
- Methodological Answer :
- Functionalize the isothiocyanate group with amine-containing biomolecules (e.g., peptides, antibodies) via thiourea linkages.
- Optimize conjugation efficiency using pH 8–9 buffers (e.g., borate) and molar excess of the biomolecule.
- Validate probe specificity using competitive binding assays (e.g., ELISA or fluorescence anisotropy).
- Assess cytotoxicity and cellular uptake in model systems (e.g., HEK293 cells) .
Data Contradiction and Validation
Q. What analytical frameworks address conflicting bioactivity results in this compound studies?
- Methodological Answer :
- Apply standardized assay protocols (e.g., IC₅₀ determination via dose-response curves with triplicate measurements).
- Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.
- Statistically analyze outliers via Grubbs’ test or ANOVA.
- Confirm target engagement using orthogonal methods (e.g., SPR or ITC for binding affinity) .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks (ICH Q1A guidelines).
- Monitor degradation products via LC-MS and quantify using external calibration curves.
- Assess photostability by exposing samples to UV light (ICH Q1B).
- Optimize stabilizers (e.g., antioxidants like BHT) if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
